Virologic Failure Risk in High Viral Load Patients: Abacavir/Lamivudine vs. Tenofovir DF/Emtricitabine Head-to-Head
In a randomized, blinded equivalence study (N=1858), among patients with screening HIV-1 RNA levels ≥100,000 copies/mL, the abacavir-lamivudine group experienced a significantly shorter time to virologic failure compared to the tenofovir DF-emtricitabine group (hazard ratio 2.33; 95% CI 1.46-3.72; P<0.001). Specifically, 57 virologic failures (14%) occurred in the abacavir-lamivudine arm versus 26 (7%) in the tenofovir DF-emtricitabine arm at a median follow-up of 60 weeks [1].
| Evidence Dimension | Time to virologic failure (HIV-1 RNA ≥200 copies/mL at or after 24 weeks or ≥1000 copies/mL before 24 weeks) |
|---|---|
| Target Compound Data | 57 failures (14%) in abacavir-lamivudine group |
| Comparator Or Baseline | Tenofovir DF-emtricitabine: 26 failures (7%) |
| Quantified Difference | Hazard ratio 2.33 (95% CI 1.46-3.72; P<0.001); absolute difference +7% failure rate |
| Conditions | Randomized, blinded equivalence study; 1858 treatment-naïve HIV-1 patients; median follow-up 60 weeks; subgroup with screening HIV-1 RNA ≥100,000 copies/mL (n=797) |
Why This Matters
For procurement decisions involving treatment-naïve patients with high baseline viral loads, tenofovir DF-emtricitabine demonstrates superior virologic efficacy, informing formulary tiering and clinical guideline adherence.
- [1] Sax PE, Tierney C, Collier AC, et al. Abacavir-lamivudine versus tenofovir-emtricitabine for initial HIV-1 therapy. N Engl J Med. 2009;361(23):2230-2240. View Source
